molecular formula C14H10ClNOS B14082153 Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- CAS No. 101339-45-1

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-

Cat. No.: B14082153
CAS No.: 101339-45-1
M. Wt: 275.8 g/mol
InChI Key: VXZOUPKMCSHHBI-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- is an organic compound with the molecular formula C14H10ClNOS It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and a 4-methoxyphenylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-6-nitrobenzonitrile with 4-methoxythiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position. For example, it can react with nucleophiles like amines or thiols to form corresponding substituted products.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substituted benzonitriles, aldehydes, carboxylic acids, and amines depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitrile and methoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    2-Chlorobenzonitrile: Similar in structure but lacks the 4-methoxyphenylthio group.

    4-Chloro-2-methoxybenzonitrile: Contains a methoxy group but differs in the position of the chlorine atom.

    2-Chloro-6-methylbenzonitrile: Substituted with a methyl group instead of the 4-methoxyphenylthio group.

Uniqueness: Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- is unique due to the presence of both the chlorine and 4-methoxyphenylthio substituents. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

101339-45-1

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H10ClNOS/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3

InChI Key

VXZOUPKMCSHHBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N

Origin of Product

United States

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